Introduction: The Significance of the 2-Aminobenzimidazole Scaffold
Introduction: The Significance of the 2-Aminobenzimidazole Scaffold
An In-depth Technical Guide to the Physicochemical Characteristics of N-Butyl-1H-benzimidazol-2-amine
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents.[2] Within this family, 2-aminobenzimidazole derivatives are of particular interest, serving as versatile building blocks for compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, and anticancer properties.[3][4]
This technical guide focuses on a specific derivative, N-Butyl-1H-benzimidazol-2-amine (CAS: 51314-51-3). By attaching a butyl group to the exocyclic amine at the 2-position, the molecule's lipophilicity is increased compared to its parent, 2-aminobenzimidazole. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target binding affinity.[5] This document provides a comprehensive analysis of the core physicochemical characteristics of N-Butyl-1H-benzimidazol-2-amine, including its synthesis, predicted spectroscopic signature, and key physical properties, to support its application in research and drug development.
Molecular Structure and Core Properties
The fundamental identity of N-Butyl-1H-benzimidazol-2-amine is defined by its molecular structure and associated properties. The molecule consists of the rigid, aromatic benzimidazole core with a flexible n-butyl chain attached to the amino group at the 2-position.
Caption: Molecular Structure of N-Butyl-1H-benzimidazol-2-amine.
The key physicochemical data for the molecule are summarized in the table below. It is important to note that while the molecular formula and weight are exact, properties like boiling point and density are often based on computational predictions from suppliers in the absence of comprehensive experimental data.
| Property | Value | Source |
| CAS Number | 51314-51-3 | [6][7] |
| Molecular Formula | C₁₁H₁₅N₃ | [6][7] |
| Molecular Weight | 189.26 g/mol | [6][7] |
| Boiling Point | 344.8 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.153 g/cm³ (Predicted) | [7] |
Synthesis of N-Butyl-1H-benzimidazol-2-amine
The synthesis of N-Butyl-1H-benzimidazol-2-amine is not widely reported in standard literature. However, a robust and logical synthesis can be designed based on established protocols for the N-alkylation of the parent compound, 2-aminobenzimidazole.[8][9] The primary challenge in such a synthesis is achieving chemoselectivity—alkylation can occur on the exocyclic amino group (to form the desired product) or on one of the ring nitrogens (N-1). The following protocol is designed to favor alkylation at the exocyclic amine, though separation of isomers via chromatography is an essential final step.
Experimental Protocol: N-Butylation via Anion Formation
This method relies on the deprotonation of 2-aminobenzimidazole with a strong base to form a nucleophilic anion, which then reacts with an alkyl halide. Anhydrous conditions are critical to prevent quenching the base.
Materials:
-
2-Aminobenzimidazole (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1-Bromobutane (n-butyl bromide) (1.1 eq.)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour. This step facilitates the formation of the benzimidazolide anion.
-
Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise via syringe.
-
Reaction: Let the reaction warm slowly to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired N-Butyl-1H-benzimidazol-2-amine from potential N-1-butylated isomers and other impurities.[9]
Caption: General workflow for the synthesis of N-Butyl-1H-benzimidazol-2-amine.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | ~11.0-12.0 ppm (s, broad, 1H): N1-H proton of the imidazole ring.~7.0-7.4 ppm (m, 4H): Aromatic protons on the benzene ring.~5.0-6.0 ppm (s, broad, 1H): N-H proton of the exocyclic butylamino group.~3.2-3.4 ppm (t, 2H): -CH₂- group directly attached to the nitrogen.~1.6-1.8 ppm (m, 2H): -CH₂- group beta to the nitrogen.~1.4-1.6 ppm (m, 2H): -CH₂- group gamma to the nitrogen.~0.9-1.0 ppm (t, 3H): Terminal -CH₃ group. |
| ¹³C NMR | ~155-160 ppm: C2 carbon, attached to three nitrogen atoms.~135-145 ppm: Quaternary aromatic carbons (C3a, C7a).~110-125 ppm: Aromatic CH carbons.~43 ppm: Butyl -CH₂- alpha to nitrogen.~31 ppm: Butyl -CH₂- beta to nitrogen.~20 ppm: Butyl -CH₂- gamma to nitrogen.~14 ppm: Butyl terminal -CH₃. |
| IR (Infrared) | 3300-3450 cm⁻¹ (broad): N-H stretching vibrations (from both the ring and the exocyclic amine).3000-3100 cm⁻¹: Aromatic C-H stretching.2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.~1630-1650 cm⁻¹: C=N stretching of the imidazole ring.~1580-1600 cm⁻¹: C=C aromatic ring stretching. |
| Mass Spec (MS) | Expected [M]⁺: m/z = 189.1266 (for C₁₁H₁₅N₃). Fragmentation would likely involve loss of butyl or propyl fragments. |
Physicochemical Properties
Acidity and Basicity (pKa)
The pKa values are critical for understanding the ionization state of the molecule in a biological environment, which affects its solubility, membrane transport, and receptor interaction. N-Butyl-1H-benzimidazol-2-amine has three nitrogen atoms that can participate in acid-base equilibria.
-
Pyridine-like Nitrogen (N3): The sp²-hybridized nitrogen in the imidazole ring is basic. The conjugate acid of the parent benzimidazole has a pKa of approximately 5.5. This value is expected to be similar for the N-butyl derivative.
-
Pyrrole-like Nitrogen (N1-H): This nitrogen is generally not basic but is weakly acidic, with a pKa typically well above 12.
-
Exocyclic Amino Group (-NH-Butyl): This group is also basic. For the parent 2-aminobenzimidazole, a pKa of 7.36 has been reported, which is attributed to the protonation of this group.[11] The electron-donating effect of the butyl group may slightly increase this basicity compared to the unsubstituted amine.
Therefore, at physiological pH (~7.4), a significant portion of N-Butyl-1H-benzimidazol-2-amine molecules will exist in their protonated (cationic) form, which enhances water solubility compared to the neutral molecule.
Solubility
The solubility of this compound is a balance between the polar, hydrogen-bonding capable 2-aminobenzimidazole core and the hydrophobic n-butyl chain.
-
Water Solubility: Expected to be low but will increase significantly in acidic conditions due to the formation of the cationic ammonium salt.
-
Organic Solvents: Good solubility is expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It will be less soluble in nonpolar solvents like hexane.
Biological Context and Potential Applications
While specific biological activity data for N-Butyl-1H-benzimidazol-2-amine is scarce, the 2-aminobenzimidazole scaffold is a well-established pharmacophore.[12] Derivatives have shown potent activity as:
-
Antimicrobial Agents: Exhibiting activity against bacteria such as S. aureus.[4]
-
Antiparasitic Agents: The scaffold has been a starting point for developing drugs against Leishmania and other parasites.[5]
-
Kinase Inhibitors: Many benzimidazole derivatives function as inhibitors of various kinases, a key target in oncology.[13]
The addition of the N-butyl group is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve cell membrane penetration and oral bioavailability.[5] Therefore, N-Butyl-1H-benzimidazol-2-amine serves as an excellent candidate for screening in antimicrobial, antiparasitic, and anticancer assays, and as a valuable intermediate for further chemical modification.
Conclusion
N-Butyl-1H-benzimidazol-2-amine is a structurally important derivative of the versatile benzimidazole family. Although detailed experimental characterization is not widely published, its physicochemical properties can be confidently predicted from established chemical principles and data from related compounds. Its synthesis is achievable through standard N-alkylation protocols, and its structure offers a strategic balance of hydrophilicity and lipophilicity. This guide provides the foundational knowledge—from synthesis to predicted spectral and physical properties—necessary for researchers and drug development professionals to effectively utilize this compound in their scientific pursuits.
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